molecular formula C20H20N2O B12901352 1-Phenyl-3-(piperidin-3-yloxy)isoquinoline CAS No. 89707-49-3

1-Phenyl-3-(piperidin-3-yloxy)isoquinoline

Cat. No.: B12901352
CAS No.: 89707-49-3
M. Wt: 304.4 g/mol
InChI Key: NCPUNKKJDLKHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(piperidin-3-yloxy)isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(piperidin-3-yloxy)isoquinoline typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with phenyl and piperidine groups under specific conditions. For instance, the reaction may involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(piperidin-3-yloxy)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce reduced isoquinoline derivatives.

Scientific Research Applications

1-Phenyl-3-(piperidin-3-yloxy)isoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(piperidin-3-yloxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(piperidin-4-yloxy)isoquinoline
  • 1-Phenyl-3-(piperidin-2-yloxy)isoquinoline

Uniqueness

1-Phenyl-3-(piperidin-3-yloxy)isoquinoline is unique due to its specific substitution pattern on the isoquinoline core. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

89707-49-3

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

1-phenyl-3-piperidin-3-yloxyisoquinoline

InChI

InChI=1S/C20H20N2O/c1-2-7-15(8-3-1)20-18-11-5-4-9-16(18)13-19(22-20)23-17-10-6-12-21-14-17/h1-5,7-9,11,13,17,21H,6,10,12,14H2

InChI Key

NCPUNKKJDLKHKK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.